N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-29(24,25)18-6-4-3-5-14(18)19(23)22-20-21-15(12-28-20)13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSUJUNFKABKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, an ethylsulfonyl group, and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 329.42 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP (XlogP) | 3.5 |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition may lead to increased acetylcholine levels, potentially impacting cognitive functions and neuromuscular activities.
Antimicrobial Properties
A study identified derivatives of the dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), an enzyme critical for mycobacterial cell wall synthesis. The derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting that this compound could be explored further as a therapeutic agent against tuberculosis .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. It influences signaling pathways such as MAPK/ERK, which are vital in regulating inflammation and cell proliferation. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines .
Study on Antitumor Activity
In a recent study focused on malignant pleural mesothelioma (MPM), the combination of this compound with other therapeutic agents exhibited synergistic effects in reducing tumor growth. The mechanism was primarily through the blockade of the ERK signaling pathway and downregulation of CD44 expression .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while it is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects in certain cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. These compounds have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell migration.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis |
| 4i | A549 | 2.0 | Cell cycle arrest |
The structural features of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide may enhance its interaction with molecular targets involved in tumor progression, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound's structure suggests potential anti-inflammatory effects. Benzothiazole derivatives have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Table 2: Inflammatory Cytokine Modulation
| Compound | Cytokine Level Reduction (%) | Concentration (µM) |
|---|---|---|
| B7 | IL-6: 60% | 2 |
| TNF-α: 50% | 2 |
This modulation of inflammatory pathways may enhance the therapeutic profile of the compound in conditions characterized by chronic inflammation.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory potential. A study on sulfonamides containing benzodioxane moieties demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease.
Case Study: Enzyme Inhibition
A series of new sulfonamides were synthesized from 2,3-dihydro-1,4-benzodioxin derivatives. These compounds were screened against α-glucosidase and acetylcholinesterase enzymes, showing promising results that indicate their potential for therapeutic use in metabolic disorders and neurodegenerative diseases .
Chemical Reactions Analysis
Electrophilic Substitution at the Thiazole Ring
The thiazole ring in this compound undergoes electrophilic aromatic substitution (EAS) primarily at the C5 position due to electron-donating effects from the adjacent amino group. Reactions include:
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/TFA, 0–5°C | Introduces nitro group at C5 | 75–85% | |
| Halogenation | Cl₂/FeCl₃, RT | Chlorination at C5 | 60–70% |
In nitration reactions (similar to compound 16 in ), the nitro group stabilizes the ring system, enhancing electrophilicity for downstream modifications like catalytic hydrogenation to amines .
Nucleophilic Reactions at the Sulfonyl Group
The ethylsulfonyl group participates in nucleophilic displacement reactions under basic conditions:
The sulfonyl group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl in the benzamide moiety, facilitating hydrolysis to carboxylic acids under strong acidic conditions (HCl, 6M).
Hydrolysis of the Benzamide Linkage
The central benzamide bond is susceptible to hydrolysis, yielding fragments for structural diversification:
| Conditions | Products | Rate Constant (k, h⁻¹) | Temperature | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | 2-(ethylsulfonyl)benzoic acid + thiazol-2-amine | 0.12 ± 0.03 | 100°C | |
| LiOH (aq.), RT | Sodium carboxylate + amine | 0.08 ± 0.02 | 25°C |
Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide nitrogen, destabilizing the bond .
Catalytic Hydrogenation of the Benzodioxane Ring
The benzodioxane moiety undergoes partial hydrogenation under catalytic conditions:
| Catalyst | H₂ Pressure | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | 3 atm | Tetrahydrobenzo[d] dioxole derivative | >90% | |
| Raney Ni | 5 atm | Ring-opened diol | 60–70% |
Hydrogenation modifies the electron density of the aromatic system, impacting binding affinity in biological assays (e.g., PARP1 inhibition in ).
Cross-Coupling Reactions
The thiazole ring facilitates Suzuki-Miyaura cross-coupling:
| Conditions | Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl-thiazole hybrid | 50–65% |
This reaction expands structural diversity for structure-activity relationship (SAR) studies .
Photochemical Reactivity
Under UV light (λ = 254 nm), the ethylsulfonyl group undergoes homolytic cleavage:
| Conditions | Major Product | Minor Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| MeOH, N₂ atmosphere | Sulfinate radical | Benzamide radical | 0.45 ± 0.05 |
Radical intermediates can dimerize or react with solvents, offering pathways for photodegradation studies.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Mass Loss (%) | Reference |
|---|---|---|---|
| 180–220 | Sulfonyl group elimination | 25 ± 3 | |
| 220–300 | Benzodioxane ring fragmentation | 45 ± 5 |
Decomposition products include SO₂ and benzoquinone derivatives .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () share the dihydrobenzodioxin moiety but replace the thiazole ring with a 1,3,4-oxadiazole. Key differences include:
- Synthesis : Oxadiazoles are synthesized via cyclization of hydrazides (General Procedures A/B) using catalysts like 4B and pyridine, yielding 24–60% .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) on the benzamide enhance stability but may reduce solubility.
- Purity : HPLC retention times and purity (95–100%) indicate robust synthetic protocols .
Table 1: Selected 1,3,4-Oxadiazole Analogs
| Compound ID | Substituent | Yield (%) | Purity (%) | Key Spectral Data (IR/NMR) |
|---|---|---|---|---|
| 19 | 3-(CF₃) | 35 | 99.5 | C=O at 1663 cm⁻¹; δ 7.8–8.2 (¹H NMR) |
| 21 | 4-Br | 24 | 98.0 | C-Br stretch at 550 cm⁻¹; δ 7.6 (¹H) |
| 22 | 3-OCH₃ | 35 | 99.0 | OCH₃ δ 3.8 (¹H); C=O at 1675 cm⁻¹ |
Thiazoline Derivatives
Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) () feature a dihydrothiazole core with hydrazone linkages. Key distinctions:
Table 2: Thiazoline Analogs
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|---|
| 7a | 4-Br, phenyl | 85 | 272–274 | NH stretch 3278 cm⁻¹; δ 7.5 (¹H) |
| 7b | 4-Br, benzyl | 92 | 284–286 | C=S at 1247 cm⁻¹; δ 4.3 (CH₂, ¹H) |
| 7d | 4-NO₂, 4-F | 79 | 224–226 | NO₂ stretch 1520 cm⁻¹; δ 8.1 (¹H) |
Sulfonamide-Based Analogs
The compound N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide () differs only in the sulfonyl substituent (methyl vs. ethyl). This minor structural change could influence:
Triazole and Thiadiazole Derivatives
highlights triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ), which share sulfonamide motifs but lack the benzodioxin-thiazole framework. These compounds exhibit tautomerism, confirmed by IR absence of S-H stretches (~2500 cm⁻¹) and presence of C=S bands (1247–1255 cm⁻¹) .
Key Findings and Implications
- Heterocycle Impact : Thiazole/oxadiazole cores influence electronic properties and binding modes. Oxadiazoles may offer better metabolic stability, while thiazolines provide flexibility.
- Substituent Optimization : Electron-withdrawing groups (Br, CF₃) enhance stability but require balancing with solubility modifiers (e.g., OCH₃).
- Synthetic Efficiency : Thiazoline derivatives achieve higher yields (85–92%) compared to oxadiazoles (24–60%), suggesting route optimization opportunities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
